

A Technical Guide to N-carbobenzyloxy-L-glutamic acid γ -benzyl ester

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

Cat. No.: B554520

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Introduction

N-carbobenzyloxy-L-glutamic acid γ -benzyl ester, also known by synonyms such as **Z-Glu(OBzl)-OH** and Cbz-L-Glu(OBzl)-OH, is a crucial derivative of L-glutamic acid. Its strategic application of protecting groups on both the α -amino and γ -carboxyl functionalities makes it an indispensable building block in the field of peptide synthesis and the development of complex pharmaceutical agents. This document provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

The definitive Chemical Abstracts Service (CAS) number for N-carbobenzyloxy-L-glutamic acid γ -benzyl ester is 5680-86-4. It is imperative to distinguish this from its α -ester isomer and other related derivatives to ensure the accuracy of experimental design and outcomes.

Physicochemical Data

A summary of the key physicochemical properties of N-carbobenzyloxy-L-glutamic acid γ -benzyl ester is presented in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	5680-86-4	[1][2]
Molecular Formula	C ₂₀ H ₂₁ NO ₆	[1][2]
Molecular Weight	371.38 g/mol	[2]
Appearance	White to off-white powder or crystals	[2]
Melting Point	83-87 °C	
Boiling Point (Predicted)	594.3 ± 50.0 °C at 760 mmHg	
Density (Predicted)	1.268 ± 0.06 g/cm ³	[2]
pKa (Predicted)	3.79 ± 0.10	[2]
Solubility	Soluble in methanol, dimethyl sulfoxide. Slightly soluble in water.	
Storage Conditions	Sealed in a dry environment at 2-8°C	[2]

Experimental Protocols

The synthesis of N-carbobenzyloxy-L-glutamic acid γ -benzyl ester involves a two-step process: the selective esterification of the γ -carboxyl group of L-glutamic acid with benzyl alcohol, followed by the protection of the α -amino group with a carbobenzyloxy group. The following is a representative experimental protocol derived from established chemical literature.

Step 1: Synthesis of L-Glutamic acid γ -benzyl ester (CAS: 1676-73-9)

This procedure is adapted from a known method for the synthesis of γ -benzyl L-glutamate.[3]

- **Reaction Setup:** In a 12-liter round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.

- Initial Heating: Heat the mixture to 70°C and stir for 45 minutes.
- Water Removal: After cooling, subject the solution to reduced pressure (approximately 100 mm). Reheat the mixture to 70°C to distill off the water for about 4.5 hours.
- Precipitation: Allow the reaction mixture to stand overnight, during which it will become viscous. Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.
- Isolation and Washing: Collect the resulting precipitate by filtration. Wash the precipitate with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.
- Drying and Trituration: Air-dry the precipitate. Triturate the dried solid with 2 liters of ether and dry to yield the desired γ -benzyl L-glutamate. The reported melting point is 156-157°C.
[3]
- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.[3]

Step 2: Synthesis of N-carbobenzyloxy-L-glutamic acid γ -benzyl ester

This part of the protocol is based on the general Schotten-Baumann reaction for the N-protection of amino acids.[1][2]

- Dissolution: Dissolve the L-Glutamic acid γ -benzyl ester synthesized in Step 1 in a suitable aqueous alkaline solution, for instance, a 12% sodium hydroxide solution, cooled to 0-5°C.[1]
- Acylation: While maintaining the temperature between -8°C and 8°C and a pH of 8-10, slowly add benzyl chloroformate (Z-Cl) dropwise.[1] Concurrently, add a 12% sodium hydroxide solution to maintain the pH.
- Extraction of Impurities: After the reaction is complete, adjust the pH of the solution to 4-5 with an acid. Extract any impurities with a suitable organic solvent.
- Product Precipitation: Acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.

- Purification: Collect the crude product by filtration and recrystallize from water to obtain the final N-carbobenzyloxy-L-glutamic acid γ -benzyl ester.

Applications in Peptide Synthesis

N-carbobenzyloxy-L-glutamic acid γ -benzyl ester is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The carbobenzyloxy (Cbz or Z) group on the α -amino group and the benzyl (Bzl) ester on the γ -carboxyl group are orthogonal protecting groups, allowing for selective deprotection and chain elongation.

The Cbz group is typically removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas), a mild condition that does not affect the benzyl ester. Conversely, the benzyl ester can be cleaved under conditions that do not affect the Cbz group, although often both are removed simultaneously during the final deprotection step in peptide synthesis.

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the incorporation of **Z-Glu(OBzl)-OH** into a growing peptide chain during SPPS.



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SPPS workflow for incorporating **Z-Glu(OBzl)-OH**.

Signaling Pathways and Biological Activity

It is important to note that N-carbobenzyloxy-L-glutamic acid γ -benzyl ester is primarily a synthetic intermediate and, in its protected form, is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to biologically active peptides. The final deprotected peptide, which contains the glutamic acid

residue, may then interact with specific biological targets and participate in various signaling cascades, depending on its amino acid sequence.

Conclusion

N-carbobenzyloxy-L-glutamic acid γ -benzyl ester is a fundamentally important molecule for chemists and pharmacologists engaged in peptide research and drug development. A thorough understanding of its properties, synthesis, and application is crucial for the successful design and execution of synthetic strategies targeting novel peptide-based therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for its effective utilization in the laboratory.

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